molecular formula C12H12N2O2 B170140 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene CAS No. 198283-44-2

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene

Cat. No. B170140
M. Wt: 216.24 g/mol
InChI Key: PBQXPPBUIBHCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene, also known as TMXDI, is a highly reactive diisocyanate that is widely used in the production of polyurethane coatings, adhesives, and elastomers. TMXDI is a versatile compound that offers several advantages over other isocyanates, including improved stability, faster cure times, and reduced toxicity. In

Scientific Research Applications

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene has been extensively studied for its use in the production of polyurethane coatings, adhesives, and elastomers. These materials have a wide range of applications, including automotive, aerospace, construction, and consumer goods. 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is particularly useful in applications that require high performance and durability, such as automotive coatings and adhesives for structural bonding.

Mechanism Of Action

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene reacts with hydroxyl groups in polyols to form urethane linkages, which crosslink to form a network of polymer chains. The reaction is typically catalyzed by a tertiary amine or organometallic compound, which accelerates the reaction rate and improves the mechanical properties of the resulting polymer. The resulting polyurethane materials have excellent mechanical properties, such as high tensile strength, flexibility, and resistance to abrasion and chemicals.

Biochemical And Physiological Effects

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is a highly reactive compound that can cause skin and respiratory irritation upon contact. It is also a potent sensitizer, which means that repeated exposure can lead to allergic reactions. Therefore, it is important to handle 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene with care and to use appropriate personal protective equipment when working with this compound.

Advantages And Limitations For Lab Experiments

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene offers several advantages over other isocyanates for use in lab experiments. It has a low viscosity, which allows for easy mixing and handling. It also has a long pot life, which means that it can be stored for extended periods without significant degradation. However, 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is highly reactive and can be difficult to handle due to its sensitivity to moisture and other impurities. Therefore, it is important to use high-quality 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene and to store it in a dry, cool place.

Future Directions

There are several future directions for research on 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene. One area of interest is the development of new catalysts and reaction conditions that can improve the efficiency and selectivity of the 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene synthesis. Another area of interest is the development of new polyurethane materials that exhibit enhanced properties, such as improved thermal stability, fire resistance, and biodegradability. Additionally, there is a need for further research on the health and safety implications of 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene exposure, particularly in occupational settings. Overall, 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is a promising compound that offers many opportunities for future research and development in the field of polyurethane materials.

Synthesis Methods

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is synthesized by reacting 2-methyl-1,3-propanediol with phosgene to form the corresponding diisocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or toluene. The resulting 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene product is a clear, colorless liquid that is highly reactive towards a variety of nucleophiles.

properties

CAS RN

198283-44-2

Product Name

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-isocyanato-4-(2-isocyanato-2-methylpropyl)benzene

InChI

InChI=1S/C12H12N2O2/c1-12(2,14-9-16)7-10-3-5-11(6-4-10)13-8-15/h3-6H,7H2,1-2H3

InChI Key

PBQXPPBUIBHCIZ-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)N=C=O)N=C=O

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)N=C=O)N=C=O

synonyms

Benzene, 1-isocyanato-4-(2-isocyanato-2-methylpropyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.